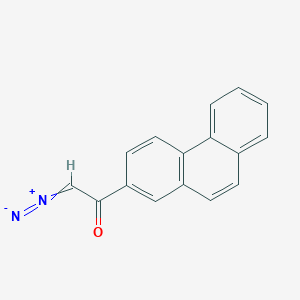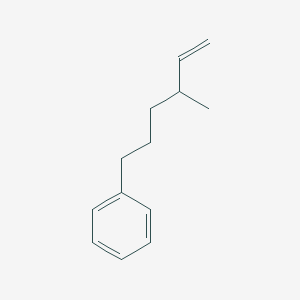
(4-Methylhex-5-EN-1-YL)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylhex-5-EN-1-YL)benzene: is an organic compound with the molecular formula C13H18 . It is a derivative of benzene, where a 4-methylhex-5-en-1-yl group is attached to the benzene ring. This compound is known for its unique structure, which combines an aromatic ring with an aliphatic chain containing a double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (4-Methylhex-5-EN-1-YL)benzene involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from and magnesium in anhydrous ether. The Grignard reagent is then reacted with benzene in the presence of a catalyst such as to form the desired product.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzene with in the presence of a Lewis acid catalyst like . This reaction proceeds under anhydrous conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the above synthetic routes, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are commonly used.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (4-Methylhex-5-EN-1-YL)benzene can undergo oxidation reactions, particularly at the aliphatic chain. Common oxidizing agents include and , leading to the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced using hydrogenation reactions. Catalysts such as are used to hydrogenate the double bond in the aliphatic chain, converting it to a saturated alkyl group.
Substitution: Electrophilic aromatic substitution reactions are typical for the benzene ring. Reagents like or can introduce substituents such as bromine or nitro groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated alkyl derivatives.
Substitution: Brominated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (4-Methylhex-5-EN-1-YL)benzene serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways, particularly those involving aromatic hydrocarbons.
Medicine:
Drug Development: Derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Polymer Production: The compound is used as a monomer or comonomer in the production of specialty polymers with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of (4-Methylhex-5-EN-1-YL)benzene involves its interaction with various molecular targets, depending on the specific application. In biochemical studies, it may act as a substrate for enzymes that catalyze the oxidation or reduction of aromatic compounds. In drug development, its derivatives may interact with cellular receptors or enzymes, modulating biological pathways involved in inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
(4-Methylhex-5-EN-1-YL)benzene: Similar in structure but with variations in the aliphatic chain or substituents on the benzene ring.
(4-Methylhex-5-EN-1-YL)toluene: Contains a toluene ring instead of benzene.
(4-Methylhex-5-EN-1-YL)phenol: Contains a phenol group instead of benzene.
Uniqueness:
Structural Features: The presence of both an aromatic ring and an aliphatic chain with a double bond makes this compound unique in its reactivity and applications.
Versatility: Its ability to undergo various chemical reactions and serve as an intermediate in the synthesis of complex molecules highlights its versatility.
Propriétés
Numéro CAS |
750638-69-8 |
|---|---|
Formule moléculaire |
C13H18 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
4-methylhex-5-enylbenzene |
InChI |
InChI=1S/C13H18/c1-3-12(2)8-7-11-13-9-5-4-6-10-13/h3-6,9-10,12H,1,7-8,11H2,2H3 |
Clé InChI |
JXOPRYQJKJEXNZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC1=CC=CC=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester](/img/structure/B12521370.png)

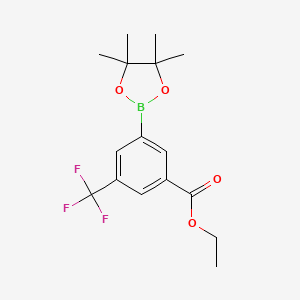
![N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12521403.png)
![[(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde](/img/structure/B12521409.png)
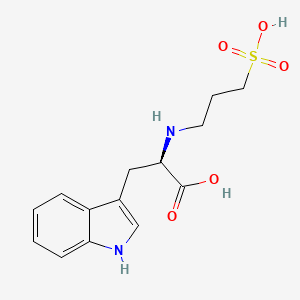
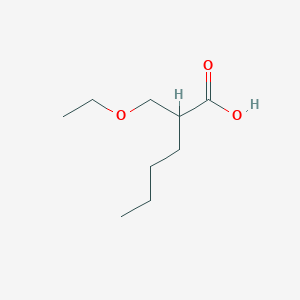
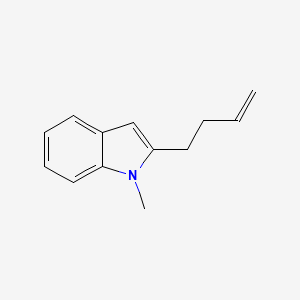
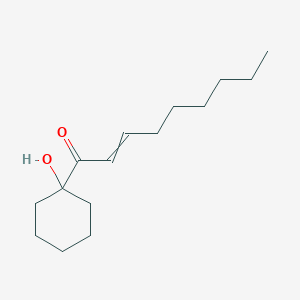
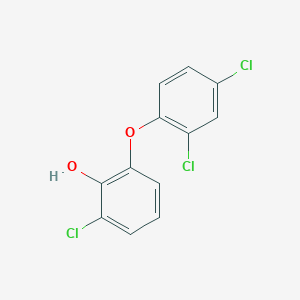
![3,3'-Diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide](/img/structure/B12521443.png)
![20,21,25-Trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;dihydrochloride](/img/structure/B12521450.png)
